molecular formula C12H7FN2O B1333113 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 31755-80-3

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1333113
CAS RN: 31755-80-3
M. Wt: 214.19 g/mol
InChI Key: PYJGVVJYSZCUCO-UHFFFAOYSA-N
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Description

The compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of dihydropyridine with a fluorophenyl group at the 6th position. Dihydropyridines are a class of compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines. The presence of a fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds due to the electronegative nature of fluorine, which can influence the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of dihydropyridine derivatives typically involves the reaction of various aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate. The synthesis of related compounds has been reported, where different substituted phenyl groups have been introduced to the dihydropyridine core, resulting in a variety of derivatives with potential cytotoxic activities . The specific synthesis route for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with nitrogen and oxygen atoms at the 1st and 2nd positions, respectively. The presence of a fluorophenyl group would likely influence the overall geometry and electronic properties of the molecule. For instance, a related compound with a 4-fluorophenyl group has been shown to crystallize in the monoclinic space group, with the pyran and cyclohexene rings adopting specific conformations . The dihedral angles between the rings and the planarity of certain atoms within the molecule are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including interactions with active-hydrogen containing compounds to form new heterocyclic compounds with potential biological activities . The fluorine atom on the phenyl ring can act as an activating group, influencing the reactivity of the compound in chemical reactions. The specific reactions that 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can participate in are not described in the provided papers, but it is reasonable to assume that it would share similar reactivity patterns with other dihydropyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the dihydropyridine core. The introduction of a fluorophenyl group is likely to affect these properties, potentially enhancing the compound's lipophilicity and thus its ability to cross cell membranes. The crystal structure and intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the solid-state properties of these compounds . The exact physical and chemical properties of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile would need to be determined experimentally.

Scientific Research Applications

1. Antiproliferative Activity in Cancer Research

  • Application Summary : This compound has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types at the NCI . The activities were compared with that of Sorafenib, a reference standard drug .
  • Methods of Application : The compound was synthesized and then tested for its antitumor effect against various cancer cell lines .
  • Results : Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines . For instance, the IC50 value of one of the compounds against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

2. Structural Analysis

  • Application Summary : The structure of the compound, also known as [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB), was confirmed by the SC-XRD technique .
  • Methods of Application : The compound was synthesized and its structure was confirmed by the SC-XRD technique . Hirshfeld surface inspection was carried out to explore the non-covalent interactions that are responsible for crystal packing .
  • Results : Two crystallographically different molecules were found to be present in the asymmetric unit . DFT calculations demonstrated the high stability of the BFAOB crystal compound .

3. Antibacterial Activity

  • Application Summary : The compound has been used to synthesize Schiff base metal (II) complexes, which were tested for their antibacterial activity .
  • Methods of Application : The compound was used to synthesize Schiff base ligand, which was then used to form metal (II) complexes. These complexes were tested for their antibacterial activity against Gram-negative and Gram-positive bacteria .
  • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

4. Anticoccidial Activity

  • Application Summary : Derivatives of the compound have been prepared and screened as anticoccidial agents .
  • Methods of Application : The compound was used to synthesize 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole, which was then tested for its anticoccidial activity .
  • Results : The synthesized compound showed significant anticoccidial activity .

5. Broad-Spectrum Antiproliferative Activity

  • Application Summary : A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .
  • Methods of Application : The compounds were synthesized and their activities were compared with that of Sorafenib as a reference standard drug .
  • Results : Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines . For instance, the IC50 value of one of the compounds against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

6. Nonlinear Optical Material

  • Application Summary : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure was confirmed by various techniques . It was found to be a promising nonlinear optical material .
  • Methods of Application : The compound was synthesized and its structure was confirmed by various techniques including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction and Hirshfeld surface analysis .
  • Results : The χ(3)-value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has useful chemical or biological properties, it could be studied further for potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGVVJYSZCUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377546
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

31755-80-3
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31755-80-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Chopra, TP Mohan, B Vishalakshi… - … Section C: Crystal …, 2006 - scripts.iucr.org
The crystal structures of the title compounds, viz. C24H14F2N2O2, (I), and C25H17FN2O2, (II), respectively, have been determined in order to unravel the role of an ordered F atom in …
Number of citations: 4 scripts.iucr.org
SF Lu, ZX Huang, JL Huang - CHEMISTRY, 2006 - iucrdata.iucr.org
Cover illustration: A view of the structure of strontium bis (hydrogen L-malate) hexahydrate. Displacement ellipsoids are drawn at the 50% probability level. See de Matos Gomes, …
Number of citations: 16 iucrdata.iucr.org

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